Methyl 4-amino-3-methylbutanoate

Description

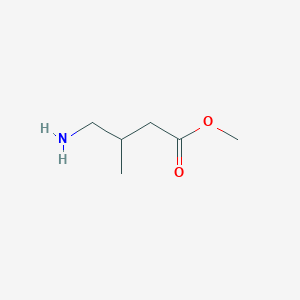

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl 4-amino-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3 |

InChI Key |

XMTSNVMIKXQAPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)OC)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-methylbutanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-amino-3-methylbutanoate, a valuable building block in medicinal chemistry and drug development. The document details both racemic and stereoselective synthetic strategies, offering in-depth mechanistic insights and field-proven experimental protocols. Key methodologies discussed include conjugate addition of nitromethane to methyl crotonate followed by nitro group reduction, and asymmetric approaches employing chiral auxiliaries, organocatalysis, and enzymatic resolutions. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing a robust framework for the efficient and controlled preparation of this important β-amino ester.

Introduction: The Significance of β-Amino Esters

β-Amino acids and their ester derivatives are crucial structural motifs in the development of novel therapeutics. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to metabolic degradation by peptidases. Methyl 4-amino-3-methylbutanoate, with its characteristic β-methyl substitution, presents a chiral scaffold of significant interest for the synthesis of complex molecular architectures with potential biological activity. This guide will explore the primary synthetic routes to this compound, emphasizing practical and scalable methodologies.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of Methyl 4-amino-3-methylbutanoate points to two primary synthetic strategies. The first involves the formation of the C-N bond at a late stage, typically through the reduction of a nitro group. The second strategy focuses on the stereoselective construction of the C3-chiral center.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for Methyl 4-amino-3-methylbutanoate.

Racemic Synthesis: A Two-Step Approach

A robust and widely applicable method for the synthesis of racemic Methyl 4-amino-3-methylbutanoate involves a two-step sequence: a Michael addition of nitromethane to methyl crotonate, followed by the reduction of the resulting nitro-ester.

Step 1: Michael Addition of Nitromethane to Methyl Crotonate

The conjugate addition of nitromethane to methyl crotonate is a thermodynamically controlled process that forms the carbon-carbon bond at the β-position of the ester.[1] This reaction is typically catalyzed by a base.

Mechanism: The base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of the electron-deficient methyl crotonate. Subsequent protonation of the resulting enolate yields the desired methyl 3-methyl-4-nitrobutanoate.

Diagram 2: Michael Addition Workflow

Caption: General workflow for the Michael addition step.

Detailed Experimental Protocol:

-

To a solution of methyl crotonate (1.0 eq) and nitromethane (1.5 eq) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 3-methyl-4-nitrobutanoate.

Step 2: Reduction of Methyl 3-methyl-4-nitrobutanoate

The reduction of the nitro group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation being a clean and efficient option. An alternative is the use of reducing metals in acidic media, such as iron in acetic acid. A key consideration during this step is the potential for intramolecular cyclization of the resulting amino ester to form the corresponding γ-lactam (4-methyl-pyrrolidin-2-one), especially under harsh reaction conditions.[2]

Mechanism (Catalytic Hydrogenation): The nitro compound is adsorbed onto the surface of the catalyst (e.g., Palladium on carbon). Hydrogen gas is also adsorbed onto the catalyst surface and is added across the nitrogen-oxygen bonds, leading to the formation of the amine and water.

Detailed Experimental Protocol (Catalytic Hydrogenation):

-

To a solution of methyl 3-methyl-4-nitrobutanoate (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude Methyl 4-amino-3-methylbutanoate.

-

The crude product can be purified by silica gel column chromatography or by distillation under reduced pressure.

Asymmetric Synthesis: Controlling Stereochemistry

The C3 position of Methyl 4-amino-3-methylbutanoate is a stereocenter. The synthesis of enantiomerically pure forms is crucial for pharmaceutical applications. Several strategies can be employed to achieve high stereoselectivity.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[3][4] For the synthesis of Methyl 4-amino-3-methylbutanoate, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the crotonate moiety.

Diagram 3: Chiral Auxiliary Approach

Caption: Asymmetric synthesis using a chiral auxiliary.

Conceptual Protocol:

-

Acylation: React crotonyl chloride with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form the corresponding N-crotonyloxazolidinone.

-

Diastereoselective Michael Addition: Perform the conjugate addition of nitromethane to the chiral N-crotonyloxazolidinone. The steric bulk of the auxiliary directs the incoming nucleophile to one face of the double bond, leading to a high diastereomeric excess.

-

Auxiliary Cleavage and Esterification: Cleave the chiral auxiliary under mild conditions (e.g., with lithium hydroperoxide followed by esterification with diazomethane or TMS-diazomethane) to yield the enantiomerically enriched nitro acid, which can then be esterified and reduced as previously described.

Organocatalytic Asymmetric Michael Addition

Chiral organocatalysts, such as cinchona alkaloid derivatives or prolinol ethers, can effectively catalyze the enantioselective conjugate addition of nitromethane to α,β-unsaturated esters.[5][6]

Mechanism: The organocatalyst activates the electrophile (methyl crotonate) and/or the nucleophile (nitromethane) through the formation of non-covalent interactions (e.g., hydrogen bonding), creating a chiral environment that favors the formation of one enantiomer of the product.

Conceptual Protocol:

-

To a solution of methyl crotonate (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent (e.g., toluene or dichloromethane), add a chiral organocatalyst (e.g., a thiourea-based cinchona alkaloid catalyst) (5-10 mol%).

-

Stir the reaction at a controlled temperature (e.g., room temperature or below) for an extended period, monitoring by chiral HPLC to determine the enantiomeric excess (ee).

-

Work-up and purify the resulting enantiomerically enriched methyl 3-methyl-4-nitrobutanoate.

-

Reduce the nitro group as described in the racemic synthesis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[7] Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or transesterification of one enantiomer of an ester, leaving the other enantiomer unreacted.[8]

Conceptual Protocol:

-

Prepare racemic Methyl 4-amino-3-methylbutanoate using the two-step method described earlier.

-

Incubate the racemic ester with a suitable lipase (e.g., Candida antarctica lipase B, CALB) in an appropriate solvent system (e.g., a buffered aqueous solution or an organic solvent).

-

The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

-

Separate the unreacted enantiomer of the ester from the carboxylic acid product by extraction or chromatography.

-

The carboxylic acid can be re-esterified to obtain the other enantiomer of the target molecule.

Data Presentation

Table 1: Summary of Synthetic Routes

| Route | Key Steps | Stereocontrol | Advantages | Disadvantages |

| Racemic Synthesis | 1. Michael Addition2. Nitro Reduction | None | - High yielding- Readily available starting materials- Scalable | - Produces a racemic mixture |

| Chiral Auxiliary | 1. Auxiliary Attachment2. Diastereoselective Michael Addition3. Auxiliary Cleavage & Esterification4. Nitro Reduction | High | - High diastereoselectivity- Predictable stereochemical outcome | - Stoichiometric use of chiral auxiliary- Additional protection/deprotection steps |

| Organocatalysis | 1. Asymmetric Michael Addition2. Nitro Reduction | Good to Excellent | - Catalytic amount of chiral catalyst- Milder reaction conditions | - Catalyst development may be required- Longer reaction times |

| Enzymatic Resolution | 1. Racemic Synthesis2. Enantioselective Hydrolysis/Transesterification | Excellent | - High enantioselectivity- Environmentally friendly | - Maximum 50% theoretical yield for one enantiomer- Requires separation of products |

Table 2: Representative Spectroscopic Data for Methyl 4-amino-3-methylbutanoate

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.6-3.7 (s, 3H, OCH₃), ~2.8-3.0 (m, 2H, CH₂N), ~2.2-2.4 (m, 2H, CH₂CO), ~2.0-2.2 (m, 1H, CH), ~1.2-1.4 (br s, 2H, NH₂), ~0.9-1.0 (d, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~173 (C=O), ~51 (OCH₃), ~45 (CH₂N), ~38 (CH₂CO), ~30 (CH), ~18 (CH₃) |

| IR (neat) | ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1735 (C=O stretch, ester) |

| MS (ESI+) | m/z: [M+H]⁺ calculated for C₆H₁₄NO₂⁺, found. |

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific stereoisomer.

Conclusion

The synthesis of Methyl 4-amino-3-methylbutanoate can be achieved through several effective strategies. The racemic synthesis via a Michael addition and subsequent nitro reduction is a reliable and scalable approach for obtaining the compound as a mixture of enantiomers. For applications requiring stereochemical purity, asymmetric methods such as the use of chiral auxiliaries, organocatalysis, or enzymatic resolution offer excellent control over the stereochemistry at the C3 position. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and desired enantiomeric purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable β-amino ester.

References

- BenchChem. (2025). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters. BenchChem.

- Colonna, S., Hiemstra, H., & Wynberg, H. (1978). Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone.

- Kawada, M., Nakashima, K., Hirashima, S., Yoshida, A., Koseki, T., & Miura, T. (2017). Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst. The Journal of Organic Chemistry, 82(13), 6986–6991.

-

Mondal, B. (n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. Adichemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

-

Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Chiral auxiliary. Wikipedia. Retrieved from [Link]

- Guo, C., Saifuddin, M., Thangavelu, S., van der Meer, J.-Y., Hess, D., Feringa, B. L., & Janssen, D. B. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.

- Landa, A., et al. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 70(40), 7193-7209.

- BenchChem. (2025).

-

ResearchGate. (2025, August 5). Michael addition of nitromethane to ??, ??-unsaturated carbonyl compounds over solid base catalysts. ResearchGate. Retrieved from [Link]

- Guo, C., Saifuddin, M., Thangavelu, S., van der Meer, J. Y., Hess, D., Feringa, B. L., & Janssen, D. B. (2019). Biocatalytic asymmetric Michael additions of nitromethane to α,β-unsaturated aldehydes via enzyme-bound iminium ion intermediates.

- Cele, Z. P., et al. (2018).

-

ResearchGate. (n.d.). Catalysts tested in the asymmetric addition of nitromethane (2 a) to N‐acylhydrazone 1 a. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Chiral auxiliary. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Conjugate Additions of TMSI-Promoted Monoorganocuprate Reagents, Li[RCuI], to Various N-Enoyl Oxazolidinones. ResearchGate. Retrieved from [Link]

-

DiVA. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic kinetic resolution. ResearchGate. Retrieved from [Link]

- Osorio-Lozada, A., et al. (2007). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Journal of the Mexican Chemical Society, 51(4), 227-230.

Sources

- 1. Michael Addition [organic-chemistry.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Chiral Auxiliaries [sigmaaldrich.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Conjugate Addition of Nitroalkanes to Enones Using a Sulfonamide-Thiourea Organocatalyst [organic-chemistry.org]

- 6. Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling and Handling Protocols for Methyl 4-amino-3-methylbutanoate

Executive Summary

Methyl 4-amino-3-methylbutanoate is a critical synthetic intermediate and structural analog in the development of neuroactive compounds, specifically γ -aminobutyric acid (GABA) derivatives. By incorporating a methyl group at the C3 position and masking the carboxylic acid as a methyl ester, this molecule serves as a versatile building block for gabapentinoid-like active pharmaceutical ingredients (APIs). This technical guide provides a rigorous analysis of its physical properties, thermodynamic stability, and validated laboratory protocols for its synthesis and characterization, designed specifically for drug development professionals.

Physicochemical Properties & Structural Dynamics

The physical state and stability of methyl 4-amino-3-methylbutanoate are highly dependent on its salt form. The free base (CAS 752154-41-9) is a reactive, lipophilic liquid, whereas its hydrochloride salt (CAS 78287-53-3) is a stable, crystalline solid.

Causality in Chemical Stability: The free base form contains both a highly nucleophilic primary amine and an electrophilic methyl ester. Due to favorable thermodynamics and a kinetically rapid 5-exo-trig cyclization pathway, the free base spontaneously undergoes intramolecular amidation at room temperature to form 4-methylpyrrolidin-2-one (a γ -lactam). To arrest this degradation pathway, the molecule is universally synthesized, stored, and transported as the hydrochloride salt. Protonation of the amine ( −NH3+ ) eliminates its nucleophilicity, ensuring long-term shelf life and structural integrity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of both the free base and the hydrochloride salt forms[1].

| Property | Value (Free Base) | Value (Hydrochloride Salt) |

| CAS Number | 752154-41-9 | 78287-53-3 |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol | 167.64 g/mol |

| Physical State | Colorless to pale yellow oil | White to off-white crystalline powder |

| Storage Conditions | -20°C, Inert Atmosphere | 2-8°C, Desiccated, Inert Atmosphere |

| Solubility | Alcohols, Chloroform, Dichloromethane | Water, Methanol, DMSO |

| InChIKey | XMTSNVMIKXQAPW-UHFFFAOYSA-N | ISARYZPDAVBWAR-UHFFFAOYSA-N |

Pharmacokinetic & Mechanistic Relevance

Gabapentinoids exert their analgesic and anxiolytic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. Methyl 4-amino-3-methylbutanoate acts as a lipophilic prodrug or precursor to 3-methyl-GABA (4-amino-3-methylbutanoic acid)[1]. The esterification significantly lowers the topological polar surface area (TPSA), theoretically enhancing blood-brain barrier (BBB) permeability before endogenous esterases hydrolyze it to the active amino acid.

Pharmacological pathway of Methyl 4-amino-3-methylbutanoate as a GABA analog precursor.

Validated Experimental Workflows

Protocol: Synthesis and Isolation of Methyl 4-amino-3-methylbutanoate HCl

This protocol describes the Fischer esterification of , utilizing strictly anhydrous conditions to drive the equilibrium and prevent lactamization[1].

Step-by-Step Methodology:

-

Reagent Preparation : Chill 50 mL of anhydrous methanol to 0°C under an argon atmosphere.

-

Causality: Anhydrous conditions are required because water is a byproduct of esterification; its presence would prematurely shift the equilibrium toward the starting materials via Le Chatelier’s principle.

-

-

Activation : Slowly add 2.5 equivalents of thionyl chloride ( SOCl2 ) dropwise to the cold methanol.

-

Causality: This generates methanolic HCl in situ alongside volatile SO2 . This method is preferred over bubbling HCl gas as it allows precise stoichiometric control and maintains absolute anhydricity.

-

-

Substrate Addition : Add 10.0 g of 4-amino-3-methylbutanoic acid to the acidic solution. Equip the flask with a reflux condenser and heat to 65°C for 4 hours.

-

In-Process Control (IPC) & Self-Validation : Withdraw a 50 μ L aliquot, quench in aqueous NaHCO3 , extract with ethyl acetate, and analyze via LC-MS. The reaction is self-validating and deemed complete when the precursor mass ( m/z 118 for [M+H]+ ) is ≤1% relative to the product mass ( m/z 132 for [M+H]+ ).

-

Solvent Evaporation : Concentrate the mixture in vacuo at 40°C.

-

Causality: Keeping the temperature below 45°C prevents thermal degradation and minimizes the risk of lactamization during the concentration phase.

-

-

Recrystallization : Dissolve the crude residue in a minimum volume of hot absolute ethanol. Add anhydrous diethyl ether dropwise until the solution becomes turbid, then cool to 4°C overnight.

-

Filtration and Storage : Filter the resulting white crystals under a blanket of nitrogen, wash with cold diethyl ether, and dry under high vacuum. Store at 2-8°C in a desiccator.

Synthetic workflow for the esterification and purification of the target API intermediate.

Analytical Characterization Standards

To ensure trustworthiness and reproducibility, the synthesized API intermediate must meet the following analytical criteria before downstream application:

-

1 H NMR (400 MHz, D2O ) : Key diagnostic peaks include the methyl ester singlet at δ 3.70 ppm and the C3-methyl doublet at δ 1.05 ppm. The absence of a multiplet at δ 3.30 ppm (characteristic of the lactam ring protons) confirms the integrity of the linear ester.

-

Chromatographic Purity : >98% by HPLC (UV detection at 210 nm, using a polar-embedded C18 column to retain the highly polar amine functionality).

-

Safety & Handling : As outlined in standard safety data sheets, the hydrochloride salt causes skin and eye irritation (H315, H319)[2]. It must be handled in a well-ventilated fume hood using compatible chemical-resistant gloves and government-approved eye protection[2].

References

-

National Center for Biotechnology Information (PubChem) . "4-Amino-3-methylbutanoic acid - CID 3539719". PubChem Database. URL:[Link]

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-amino-3-methylbutanoate: Elucidating Structure Through NMR, IR, and MS

Introduction

Methyl 4-amino-3-methylbutanoate is a β-amino ester, a class of compounds of significant interest in medicinal chemistry and organic synthesis. As precursors to β-lactams, peptides, and other biologically active molecules, their unambiguous structural characterization is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of methyl 4-amino-3-methylbutanoate. We will delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data to build a complete structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework and deduce connectivity.

Guiding Principles of NMR Analysis

The choice of solvent and experimental parameters are critical for acquiring high-quality NMR data for an amino ester.

-

Solvent Selection: The presence of both a basic amino group and an ester functionality makes solvent choice non-trivial. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, the amino group's labile protons (N-H) can undergo exchange with trace acidic impurities or water, leading to peak broadening. For this reason, deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, allowing for clearer observation of N-H signals.[1] For this guide, we will consider spectra in CDCl₃ for general structure and note the expected appearance in DMSO-d₆. It should be noted that the solubility of some amino acids and their simple esters can be limited in CDCl₃ and DMSO-d₆, and in such cases, D₂O may be used, though this will result in the exchange and disappearance of the N-H proton signals.[1]

-

Reference Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a reference point for chemical shifts.[2]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified methyl 4-amino-3-methylbutanoate in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.05% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., a 400 MHz instrument) to the specific solvent.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (typically 128 or more). A broadband proton-decoupled pulse sequence is standard, resulting in singlets for each unique carbon.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum and Interpretation

The structure of methyl 4-amino-3-methylbutanoate suggests six distinct proton environments. The predicted chemical shifts (δ) in ppm, multiplicities, and integrations are detailed below.

| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| a | -CHH -NH₂ | ~2.8 - 3.0 | Multiplet | 2H | Protons on carbon adjacent to the electron-withdrawing amino group. Split by the adjacent CH proton (c). |

| b | -CH ₃ | ~0.9 - 1.1 | Doublet | 3H | Aliphatic methyl group. Split into a doublet by the single adjacent CH proton (c). |

| c | -CH (CH₃)- | ~1.9 - 2.2 | Multiplet | 1H | Methine proton, split by the adjacent CH₂ (a) and CH₃ (b) protons, resulting in a complex multiplet. |

| d | -CH₂ -COO- | ~2.3 - 2.5 | Doublet | 2H | Protons on carbon alpha to the carbonyl group are deshielded. Split into a doublet by the adjacent CH proton (c). |

| e | -O-CH ₃ | ~3.6 - 3.7 | Singlet | 3H | Methyl ester protons are significantly deshielded by the adjacent oxygen. No adjacent protons, so it appears as a singlet. |

| f | -NH ₂ | ~1.5 - 2.5 | Broad Singlet | 2H | The chemical shift is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectrum and Interpretation

The molecule has six unique carbon atoms. The predicted chemical shifts are based on analogous structures where ester carbonyl carbons appear around 170-175 ppm, carbons bonded to oxygen or nitrogen are in the 40-60 ppm range, and aliphatic carbons are found further upfield.[3][4]

| Carbon Position | Predicted δ (ppm) | Rationale |

| C=O (C1) | ~173-175 | Carbonyl carbon of the ester group, significantly deshielded. |

| -C H₂(C=O) (C2) | ~35-40 | Aliphatic carbon adjacent to the carbonyl group. |

| -C H(CH₃) (C3) | ~30-35 | Methine carbon of the aliphatic chain. |

| -C H₂NH₂ (C4) | ~45-50 | Carbon adjacent to the electronegative nitrogen atom. |

| -CH(C H₃) (C5) | ~15-20 | Aliphatic methyl carbon. |

| -OC H₃ | ~51-53 | Methyl ester carbon, deshielded by the attached oxygen.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Guiding Principles of IR Analysis

The key to a successful IR analysis is proper sample preparation to minimize scattering and interference.[5]

-

Sample Preparation: For a liquid or low-melting solid like methyl 4-amino-3-methylbutanoate, the simplest method is to prepare a thin film. A single drop of the neat liquid is placed between two salt plates (e.g., KBr or NaCl), which are transparent to IR radiation.[6][7] If the sample is a solid, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a transparent disk.[6]

-

Causality: The choice of a thin film is based on the need for the IR beam to pass through the sample without being completely absorbed or scattered. A thick sample would result in broad, saturated peaks, obscuring important information.

Experimental Protocol: Thin Film IR

-

Plate Preparation: Ensure the salt plates (e.g., KBr) are clean and dry by polishing them with a soft cloth and rinsing with a dry solvent like anhydrous dichloromethane if necessary.

-

Sample Application: Place one drop of the neat methyl 4-amino-3-methylbutanoate onto the surface of one salt plate.

-

Film Formation: Place the second salt plate on top and gently rotate to create a thin, uniform liquid film, ensuring no air bubbles are trapped.

-

Data Acquisition: Place the assembled plates in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-600 cm⁻¹. A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.

Workflow for IR Analysis

Caption: Workflow for FTIR Spectroscopic Analysis.

Predicted IR Spectrum and Interpretation

The IR spectrum will confirm the presence of the amine and ester functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, medium-intensity peaks. |

| 2960-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Multiple sharp peaks. |

| 1750-1735 | C=O Stretch | Ester (Carbonyl) | A very strong, sharp absorption. This is often the most prominent peak in the spectrum. [5] |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | A medium to strong, broad absorption. |

| 1300-1000 | C-O Stretch | Ester | Two strong absorptions, one for the C-O single bond and another for the O-C bond of the ester linkage.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often causing predictable fragmentation.[8]

Guiding Principles of MS Analysis

-

Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular "fingerprint."[8]

-

Fragmentation Pathways: The molecular ion (M⁺·), a radical cation, is often unstable. It fragments through characteristic pathways. For methyl 4-amino-3-methylbutanoate, key fragmentations would include:

-

α-cleavage: The bond adjacent to the nitrogen atom can break, as this stabilizes the resulting cation. This is a dominant fragmentation pathway for amines.[9]

-

Loss of Neutral Molecules: Esters commonly lose the alkoxy group (-OCH₃) as a radical, resulting in an [M-31]⁺ peak.[8]

-

McLafferty Rearrangement: While less likely in this specific structure due to the position of gamma-hydrogens relative to the carbonyl, it is a common pathway for esters and should be considered.[9]

-

Experimental Protocol: GC-MS with EI

For a volatile compound like this ester, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms), which separates the compound from any impurities.[10]

-

Ionization (EI): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for GC-MS Analysis.

Predicted Mass Spectrum and Interpretation

The molecular formula is C₆H₁₃NO₂. The molecular weight is 131.17 g/mol .

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 131 | [C₆H₁₃NO₂]⁺· | Molecular Ion (M⁺·) |

| 100 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 88 | [CH₂(CH₃)CHCH₂NH₂]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 74 | [CH(CH₃)CH₂NH₂]⁺· | Possible fragment from rearrangement. |

| 44 | [CH₂NH₂]⁺ | α-cleavage next to the nitrogen. This is expected to be a very prominent, often the base peak. [9] |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester portion. |

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and definitive characterization of methyl 4-amino-3-methylbutanoate. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the critical amine and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and reveals key structural motifs through predictable fragmentation patterns, with the m/z 44 peak being a particularly strong indicator of the primary amino group's location. Together, these techniques form a self-validating system for structural elucidation, essential for researchers in chemical synthesis and drug development.

References

-

Seebach, D., et al. (2004). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society, 126(19), 5938-9. [Link]

-

Organic Chemistry at CU Boulder. Fragmentation Mechanisms. University of Colorado Boulder. [Link]

-

MMRC. Infrared Spectroscopy. MMRC Facility, Caltech. [Link]

-

Chemistry LibreTexts (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

-

An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1127-1138. [Link]

-

Getahun, Z., et al. (2012). Simple method to introduce an ester infrared probe into proteins. Protein Science, 21(3), 431-437. [Link]

-

Chem LibreTexts. Mass Spectrometry: Fragmentation. Chemistry LibreTexts. [Link]

-

IR Spectroscopy of Esters. Pascack Hills School District. [Link]

-

Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia Explanations. [Link]

-

Gregory, R. B., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

ResearchGate. Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. vaia.com [vaia.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-amino-3-methylbutanoate: A Technical Guide to its Potential as a Novel GABA Analogue Prodrug

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability.[1] The therapeutic potential of directly administering GABA is limited by its inability to effectively cross the blood-brain barrier (BBB).[2] This has spurred the development of GABA analogues, structurally similar molecules designed to interact with the GABAergic system while possessing improved pharmacokinetic properties. This technical guide provides an in-depth exploration of Methyl 4-amino-3-methylbutanoate, a novel compound of interest, as a potential prodrug for its parent compound, 4-amino-3-methylbutanoic acid. Due to the limited direct research on Methyl 4-amino-3-methylbutanoate, this document synthesizes information from structurally related compounds and established principles of medicinal chemistry to present a comprehensive overview of its synthesis, proposed mechanism of action, and robust protocols for its evaluation as a GABA analogue. This guide is intended for researchers, scientists, and professionals in drug development with an interest in novel therapeutics for neurological disorders.

The GABAergic System and the Rationale for Novel Analogues

The GABAergic system is a cornerstone of CNS function, maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors, which are ligand-gated chloride ion channels, and the metabotropic GABAB receptors, which are G-protein coupled receptors.[1]

The development of GABA analogues is driven by the need for compounds that can effectively modulate the GABAergic system with improved drug-like properties. Key strategies in the design of GABA analogues include:

-

Enhanced Blood-Brain Barrier Permeability: Modifications to the GABA backbone, such as the addition of lipophilic groups, can increase a compound's ability to cross the BBB.[3][4]

-

Receptor Subtype Selectivity: Designing analogues that preferentially bind to specific GABA receptor subtypes can lead to more targeted therapeutic effects with fewer side effects.

-

Prodrug Strategies: The conversion of a hydrophilic drug into a more lipophilic, inactive derivative (a prodrug) that can cross the BBB and then be metabolized back to the active form within the CNS is a well-established approach.[5][6][7] Esterification of a carboxylic acid group is a common prodrug strategy.[8][9]

Methyl 4-amino-3-methylbutanoate: A Prodrug Candidate

This guide focuses on Methyl 4-amino-3-methylbutanoate, the methyl ester of 4-amino-3-methylbutanoic acid. The parent compound is a structural analogue of GABA, featuring a methyl group at the beta-position. While direct pharmacological data on 4-amino-3-methylbutanoic acid is scarce, its structural similarity to other β-substituted GABA analogues like pregabalin and phenibut suggests potential for interaction with the GABAergic system.[10]

The primary hypothesis is that Methyl 4-amino-3-methylbutanoate can act as a prodrug to deliver 4-amino-3-methylbutanoic acid to the CNS. The esterification of the carboxylic acid group is expected to increase the molecule's lipophilicity, facilitating its passage across the BBB. Once in the CNS, endogenous esterases would hydrolyze the methyl ester, releasing the active parent compound, 4-amino-3-methylbutanoic acid.

Chemical Profile and Synthesis

Physicochemical Properties (Predicted)

| Property | 4-amino-3-methylbutanoic acid | GABA |

| Molecular Formula | C5H11NO2 | C4H9NO2 |

| Molecular Weight | 117.15 g/mol [11] | 103.12 g/mol |

| IUPAC Name | 4-amino-3-methylbutanoic acid[11] | 4-aminobutanoic acid[1] |

| Predicted XlogP | -2.7[11] | -3.1 |

The esterification to Methyl 4-amino-3-methylbutanoate is anticipated to significantly increase the lipophilicity (increase the XlogP value), a key factor for improved BBB penetration.

Proposed Synthesis of Methyl 4-amino-3-methylbutanoate

A plausible synthetic route to Methyl 4-amino-3-methylbutanoate involves the synthesis of the parent acid followed by Fischer esterification. The following is a generalized protocol based on standard organic chemistry methodologies.

Part 1: Synthesis of 4-amino-3-methylbutanoic acid

The synthesis of the parent acid can be approached through various established routes for β-substituted γ-amino acids. One potential route is outlined below.

Part 2: Fischer Esterification to Methyl 4-amino-3-methylbutanoate

This protocol is adapted from standard procedures for the esterification of amino acids.

Materials and Reagents:

-

4-amino-3-methylbutanoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-methylbutanoic acid (1.0 equivalent) in anhydrous methanol (providing a 0.3-0.5 M solution).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or slowly add thionyl chloride (1.2 equivalents) to the stirred suspension at 0 °C. The use of thionyl chloride often leads to higher yields.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The rationale for refluxing is to drive the equilibrium towards the ester product.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane/methanol).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully neutralize the solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Methyl 4-amino-3-methylbutanoate can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure and purity of the synthesized Methyl 4-amino-3-methylbutanoate must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight. The trimethylsilyl (TMS) derivative can be prepared for analysis by gas chromatography-mass spectrometry (GC-MS).[12]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, N-H bonds).

In Vitro Pharmacological Evaluation

GABA Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[13][14][15][16] The following protocol outlines a competitive binding assay to assess the affinity of 4-amino-3-methylbutanoic acid (the active metabolite) for GABAA receptors.

Objective: To determine the inhibitory constant (Ki) of 4-amino-3-methylbutanoic acid for the GABAA receptor.

Materials:

-

Rat brain membranes (prepared from cortex or whole brain)

-

Radioligand: [³H]Muscimol or [³H]GABA[14]

-

Non-specific binding control: Unlabeled GABA or bicuculline methiodide[14]

-

Test compound: 4-amino-3-methylbutanoic acid

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step multiple times to wash away endogenous GABA.[14]

-

Resuspend the final pellet in buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

In test tubes, combine the brain membrane preparation, a fixed concentration of [³H]Muscimol (typically at or below its Kd), and varying concentrations of the test compound (4-amino-3-methylbutanoic acid).

-

Prepare tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled GABA).

-

-

Incubation: Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A similar protocol can be adapted for GABAB receptors using [³H]GABA or [³H]baclofen as the radioligand.[14]

In Vivo Behavioral Assessment

The Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[17][18][19][20][21]

Objective: To evaluate the potential anxiolytic effects of Methyl 4-amino-3-methylbutanoate in mice or rats.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[19]

-

The apparatus should be made of a non-reflective, easy-to-clean material.[17]

-

A video camera mounted above the maze for recording and automated tracking.

Step-by-Step Protocol:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.[20]

-

Dosing: Administer Methyl 4-amino-3-methylbutanoate (at various doses) or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). A positive control, such as diazepam, should also be included.

-

Test Procedure:

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[21]

-

Data Analysis:

-

Use automated tracking software to score the following parameters:

-

Time spent in the open arms and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or stimulant effects.

-

Data Interpretation and Future Directions

A successful outcome from these studies would show that Methyl 4-amino-3-methylbutanoate leads to an increase in open-arm exploration in the EPM, and that its active metabolite, 4-amino-3-methylbutanoic acid, demonstrates significant binding affinity for GABA receptors.

Future research should focus on:

-

A full pharmacokinetic profile of Methyl 4-amino-3-methylbutanoate to confirm its conversion to 4-amino-3-methylbutanoic acid in the CNS.

-

Electrophysiological studies (e.g., patch-clamp) to determine the functional effects of 4-amino-3-methylbutanoic acid on GABA receptor-mediated currents.

-

Evaluation in other animal models relevant to GABAergic dysfunction, such as models of epilepsy or neuropathic pain.

-

Structure-activity relationship (SAR) studies to explore the effects of different ester groups and substitutions on the butanoate backbone.

Visualizations

Proposed Prodrug Mechanism

Caption: Proposed mechanism of Methyl 4-amino-3-methylbutanoate as a CNS prodrug.

Experimental Workflow

Caption: Workflow for the synthesis and evaluation of the GABA analogue prodrug.

References

Sources

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. WO1985000520A1 - Gaba esters and gaba analogue esters - Google Patents [patents.google.com]

- 9. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA analogue - Wikipedia [en.wikipedia.org]

- 11. 4-Amino-3-methylbutanoic acid | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Aminobutanoic acid, 3TMS derivative [webbook.nist.gov]

- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. protocols.io [protocols.io]

- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 21. researchgate.net [researchgate.net]

"discovery and history of 4-amino-3-methylbutanoic acid derivatives"

The Discovery and Evolution of 4-Amino-3-Methylbutanoic Acid Derivatives: From GABAergic Hypotheses to α2δ−1 Ligands

Executive Summary

The development of 4-amino-3-methylbutanoic acid (commonly known as 3-methyl-GABA or β -methyl-GABA) and its higher alkyl derivatives represents one of the most fascinating paradigm shifts in modern neuropharmacology. Originally engineered to overcome the blood-brain barrier (BBB) and modulate enzymes involved in gamma-aminobutyric acid (GABA) metabolism, these compounds were later discovered to act through an entirely different mechanism: binding to the α2δ−1 subunit of voltage-gated calcium channels (VGCCs). This whitepaper provides an in-depth technical analysis of the rational design, chemoenzymatic synthesis, and structure-activity relationships (SAR) that led to the discovery of blockbuster neuromodulators like pregabalin.

The Genesis: The BBB Challenge and Rational Design

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, critical for suppressing neuronal hyperexcitability[1]. Despite its therapeutic potential for treating epilepsy and neuropathic pain, exogenous GABA is clinically ineffective because it exists as a highly polar zwitterion at physiological pH, preventing it from crossing the blood-brain barrier (BBB).

In the late 1980s, Richard B. Silverman and his team at Northwestern University sought to design lipophilic GABA analogues that could penetrate the BBB. They hypothesized that substituting the β -carbon (the 3-position) of the GABA backbone with an alkyl group would sufficiently increase lipophilicity while maintaining the spatial requirements necessary to interact with GABAergic enzymes.

The initial mechanistic rationale was focused entirely on enzyme modulation. The researchers designed 4-amino-3-methylbutanoic acid and its derivatives to act as activators of L-glutamic acid decarboxylase (GAD)—the enzyme responsible for GABA synthesis—and inhibitors of GABA aminotransferase (GABA-AT), the enzyme that degrades GABA. Early in vivo profiling demonstrated that these 3-alkyl derivatives possessed potent anticonvulsant activity, which was initially attributed to this GAD activation hypothesis ()[2].

Chemoenzymatic Synthesis Protocol

The biological activity of 3-alkyl-GABA derivatives is highly stereospecific, with the (S)-enantiomer exhibiting significantly greater pharmacological potency than the (R)-enantiomer. To isolate the active stereoisomers of 4-amino-3-methylbutanoic acid, a highly efficient, self-validating chemoenzymatic protocol was developed.

Step-by-Step Methodology for (S)-4-Amino-3-methylbutanoic Acid

This protocol leverages enzymatic desymmetrization to establish the critical stereocenter early in the synthesis ()[3].

-

Enzymatic Desymmetrization:

-

Action: Dissolve dimethyl 3-methylglutarate in a 0.1 M phosphate buffer (pH 7.0). Add pig liver esterase (PLE) and stir at room temperature until the reaction reaches completion.

-

Causality: Dimethyl 3-methylglutarate is a prochiral substrate. PLE is specifically chosen because its active site enantioselectively hydrolyzes the pro-(R) ester group. This establishes the (R)-3-methylglutaric acid monomethyl ester intermediate with high enantiomeric excess, bypassing the need for inefficient downstream chiral resolution.

-

-

Curtius Rearrangement:

-

Action: Treat the resulting chiral half-ester with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat the mixture to induce a Curtius rearrangement.

-

Causality: DPPA converts the free carboxylic acid into an isocyanate intermediate under mild, neutral conditions. This is critical to prevent the racemization of the newly formed, delicate stereocenter.

-

-

Amine Protection:

-

Action: Trap the highly reactive isocyanate intermediate in situ with benzyl alcohol to form a benzyl carbamate (Cbz-protected amine).

-

Causality: The isocyanate is too unstable to isolate directly. Trapping it as a Cbz-protected amine ensures chemical stability during subsequent purification steps and prevents unwanted dimerization.

-

-

Deprotection and Hydrolysis:

-

Action: Remove the Cbz protecting group via catalytic hydrogenolysis (H 2 gas over Pd/C catalyst). Subsequently, hydrolyze the remaining methyl ester using aqueous HCl.

-

Causality: Hydrogenolysis cleanly cleaves the Cbz group without the harsh acidic or basic conditions that might degrade the aliphatic chain. The final acid hydrolysis yields the free (S)-4-amino-3-methylbutanoic acid hydrochloride salt.

-

The Paradigm Shift: Uncovering the True Mechanism of Action

While 4-amino-3-methylbutanoic acid was designed as a GABA enzyme modulator, subsequent pharmacological profiling revealed a massive paradigm shift. These compounds did not bind to GABA A or GABA B receptors, nor did their in vivo efficacy correlate strongly with GAD activation or GABA-AT inhibition in human models.

Instead, researchers discovered that 3-alkyl-GABA derivatives bind with high affinity to the α2δ−1 auxiliary subunit of voltage-gated calcium channels (VGCCs) ()[4].

By binding to the α2δ−1 subunit, these compounds impair the forward trafficking of VGCCs from the endoplasmic reticulum to the presynaptic terminal. This reduction in functional calcium channels decreases depolarization-induced calcium influx, thereby attenuating the vesicular fusion and release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).

Mechanism of action of 3-alkyl-GABA derivatives via α2δ-1 subunit binding.

Structure-Activity Relationship (SAR) and Quantitative Data

The synthesis of 4-amino-3-methylbutanoic acid served as the proof-of-concept for the 3-alkyl-GABA scaffold. Parke-Davis (later Pfizer) systematically screened larger alkyl substitutions at the 3-position to optimize BBB penetration and target affinity.

They discovered that increasing the steric bulk of the alkyl group up to an isobutyl chain drastically improved potency. The (S)-enantiomer of 3-isobutyl-GABA—globally recognized today as Pregabalin—showed an exceptional pharmacological profile, requiring drastically lower doses to prevent tonic extensor seizures compared to its methyl, ethyl, and propyl counterparts ()[5].

Table 1: SAR and Anticonvulsant Efficacy of 3-Alkyl-4-aminobutyric Acids

| Compound Name | C3 Alkyl Substitution | Stereochemistry | ED 50 (Mice, Seizure Model) | Primary Target |

| 4-amino-3-methylbutanoic acid | Methyl | Racemic / (S) | ~100 mg/kg | α2δ−1 Subunit |

| 4-amino-3-ethylbutanoic acid | Ethyl | Racemic | ~100 mg/kg | α2δ−1 Subunit |

| 4-amino-3-propylbutanoic acid | Propyl | Racemic | ~100 mg/kg | α2δ−1 Subunit |

| 4-amino-3-isobutylbutanoic acid | Isobutyl | (S)-enantiomer | 14.4 mg/kg | α2δ−1 Subunit |

Data summarizes the structural evolution from the foundational methyl derivative to the highly optimized isobutyl derivative (Pregabalin).

Conclusion

The history of 4-amino-3-methylbutanoic acid derivatives is a masterclass in rational drug design and scientific serendipity. Originally engineered to overcome the pharmacokinetic limitations of GABA and target metabolic enzymes, this simple methyl-substituted amino acid became the structural progenitor for an entirely new class of drugs: the gabapentinoids. The subsequent discovery of the α2δ−1 mechanism fundamentally advanced our understanding of neuropathic pain, anxiety, and seizure modulation, cementing 3-alkyl-GABA derivatives as one of the most important classes of neurotherapeutics developed in the late 20th century.

References

-

Title: 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids Source: Synthetic Communications URL: [Link]

-

Title: 4-Amino-3-methylbutanoic acid (CID 3539719) Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Pregabalin - Pharmacology and History Source: The Drug Classroom URL: [Link]

Sources

- 1. 4-Amino-3-methylbutanoic acid | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that activates L-glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 3-Methyl-GABA | CAS 1216629-00-3 | Tocris Bioscience [tocris.com]

- 5. Pregabalin - The Drug Classroom [thedrugclassroom.com]

Physicochemical Profiling of Methyl 4-amino-3-methylbutanoate: Lipophilicity, Solubility, and CNS Delivery

Executive Summary

As drug development increasingly targets the central nervous system (CNS), the physicochemical modulation of neuroactive scaffolds is paramount. Methyl 4-amino-3-methylbutanoate (CAS: 752154-41-9)[1] is the esterified derivative of 4-amino-3-methylbutanoic acid ( β -methyl-GABA), a compound extensively studied following its chemoenzymatic synthesis[2]. This technical whitepaper provides an in-depth analysis of how methyl esterification alters the lipophilicity, aqueous solubility, and membrane permeability of the parent scaffold. Designed for analytical chemists and formulation scientists, this guide details the structural rationale behind these changes and provides self-validating experimental protocols for precise physicochemical characterization.

Structural Rationale: The Desolvation Paradigm

To understand the physicochemical behavior of Methyl 4-amino-3-methylbutanoate, one must analyze the thermodynamics of its solvation.

The parent molecule, 4-amino-3-methylbutanoic acid (MW: 117.15 g/mol )[3], exists as a zwitterion at physiological pH (7.4). The strong electrostatic interaction between the protonated primary amine and the deprotonated carboxylate creates a highly ordered, rigid hydration shell. The energy required to strip this water lattice (the desolvation penalty) is thermodynamically prohibitive, resulting in poor passive diffusion across the lipophilic Blood-Brain Barrier (BBB).

Esterification of the carboxylic acid yields Methyl 4-amino-3-methylbutanoate. By masking the anionic carboxylate, the molecule transitions to a mono-cationic state at pH 7.4. While still bearing a positive charge at the amine, the overall dipole moment and hydrogen-bond acceptor count are drastically reduced. This structural modification lowers the desolvation energy penalty, shifting the partition coefficient (LogP) from a highly negative value to a predicted XlogP of approximately 0.3[4].

Application Scientist Note: The free base of γ -amino esters is chemically unstable and prone to spontaneous intramolecular cyclization to form a γ -lactam (4-methylpyrrolidin-2-one). Therefore, the compound is universally synthesized, handled, and stored as its hydrochloride salt (MW: 167.63 g/mol )[4], which protonates the amine, rendering it non-nucleophilic and ensuring shelf stability[5].

Physicochemical Data Synthesis

The table below summarizes the critical physicochemical shifts achieved via esterification, providing a comparative baseline for formulation development.

| Property | 4-amino-3-methylbutanoic acid (Free Acid) | Methyl 4-amino-3-methylbutanoate (Free Base) | Methyl 4-amino-3-methylbutanoate HCl |

| CAS Number | 71135-23-4[3] | 752154-41-9[1] | N/A (Salt Form) |

| Molecular Weight | 117.15 g/mol [3] | 131.09 g/mol [4] | 167.63 g/mol |

| Ionization (pH 7.4) | Zwitterionic (+/-) | Cationic (+) | Cationic (+) |

| Predicted LogP | < -1.5 (Highly hydrophilic) | 0.3[4] | 0.3 (Intrinsic) |

| Aqueous Solubility | High (Lattice dependent) | Moderate (Oily liquid) | Very High (>100 mg/mL) |

| BBB Permeability | Low (Requires active transport) | High (Passive diffusion) | High (In vivo buffering) |

Self-Validating Experimental Methodologies

Accurate determination of lipophilicity and solubility requires rigorous, self-validating protocols. Standard UV-Vis detection is inadequate for this scaffold because it lacks a conjugated π -system (no chromophore), making UV detection at low wavelengths highly susceptible to solvent interference. Therefore, LC-MS/MS is the mandatory analytical standard.

Thermodynamic Solubility Determination via LC-MS/MS

This protocol ensures the measurement reflects true thermodynamic equilibrium rather than a transient kinetic state.

-

Solid Dispersal : Add an excess of Methyl 4-amino-3-methylbutanoate HCl (e.g., 50 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4). Causality: Excess solid is required to establish a true thermodynamic equilibrium between the solid crystalline lattice and the solvated ions.

-

Equilibration : Agitate the suspension at 37°C for 48 hours. Causality: 48 hours is necessary to overcome the kinetic dissolution rate and reach the thermodynamic solubility plateau.

-

Phase Separation : Centrifuge at 15,000 x g for 20 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Causality: This removes undissolved micro-particulates that would falsely inflate the measured soluble concentration.

-

Dilution & Matrix Matching : Dilute the filtrate 1:10,000 in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: Prevents detector saturation and ion suppression in the MS source.

-

Quantification : Analyze using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode (m/z 132.1 [M+H]+)[4].

-

Self-Validation Check : Run a concurrent kinetic solubility assay (2-hour dissolution). Causality: If kinetic solubility > thermodynamic solubility, it indicates the formation of a metastable supersaturated state, requiring a re-evaluation of the solid-state form via X-Ray Powder Diffraction (XRPD).

Shake-Flask LogD (pH 7.4) Determination

The shake-flask method remains the gold standard for lipophilicity, provided phase mutual solubility is accounted for.

Figure 1: Self-validating shake-flask workflow for determining the LogP/LogD of the ester.

Protocol Causality & Validation:

-

Phase Pre-saturation (Step 2) : Water and octanol are partially miscible (water in octanol is ~2.3 M). Pre-saturation prevents volume shifts during the actual experiment, which would skew the phase ratio and invalidate the LogD calculation.

-

Mass Balance Verification (Step 6) : Calculate the total mass recovered: (Caq×Vaq)+(Coct×Voct) . The recovery must be >95% of the initial spiked mass. A recovery <95% indicates compound degradation (e.g., ester hydrolysis at pH 7.4) or adsorption to the glass vial, rendering the LogD value untrustworthy.

Pharmacokinetic Implications: BBB Permeation

The primary utility of Methyl 4-amino-3-methylbutanoate in drug design is its function as a highly permeable prodrug or intermediate. Once the compound crosses the gastrointestinal tract and enters systemic circulation, its elevated LogP (0.3) allows it to partition effectively into the lipid bilayer of the BBB via passive transcellular diffusion.

Upon entering the CNS compartment, ubiquitous esterases rapidly hydrolyze the methyl ester, unmasking the carboxylic acid. This traps the active zwitterionic pharmacophore (4-amino-3-methylbutanoic acid) within the brain, preventing its efflux back into systemic circulation.

Figure 2: Pharmacokinetic pathway of Methyl 4-amino-3-methylbutanoate crossing the BBB.

Conclusion

Methyl 4-amino-3-methylbutanoate represents a textbook application of prodrug esterification to overcome the pharmacokinetic limitations of zwitterionic neuroactive amino acids. By masking the carboxylate moiety, the desolvation energy is minimized, driving the LogP into a range optimal for passive BBB diffusion. For researchers characterizing this compound, strict adherence to LC-MS/MS quantification and mass-balance-validated protocols is essential to prevent artifacts caused by its lack of a UV chromophore and its susceptibility to hydrolysis.

References

-

Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids. Synthetic Communications, 20(1), 159-166.[Link]

-

PubChemLite. (2026). Methyl 4-amino-3-methylbutanoate hydrochloride. Université du Luxembourg / PubChem.[Link]

Sources

Thermal Stability and Degradation Kinetics of Methyl 4-amino-3-methylbutanoate: A Comprehensive Technical Guide

Executive Summary

Methyl 4-amino-3-methylbutanoate is a critical γ -amino acid ester intermediate, frequently utilized in the chemoenzymatic synthesis of[1]. While its utility in drug development is well-documented, the inherent reactivity of its molecular architecture presents significant challenges regarding thermal stability. As a Senior Application Scientist, I have routinely observed that failing to rigorously control the thermal and environmental conditions of γ -amino esters inevitably leads to rapid degradation, compromising downstream synthetic yields and API purity.

This whitepaper dissects the thermodynamic and kinetic drivers behind the degradation of methyl 4-amino-3-methylbutanoate, providing a self-validating framework for stability profiling, structural mitigation, and analytical quantification.

Mechanistic Causality of Thermal Degradation

The thermal instability of methyl 4-amino-3-methylbutanoate is not anomalous; it is a predictable consequence of its structural geometry. The molecule possesses both a nucleophilic primary amine and an electrophilic methyl ester separated by a three-carbon aliphatic chain.

Pathway A: Intramolecular Aminolysis (Lactamization)

Under thermal stress, the free base form of the molecule undergoes a rapid,[2]. The primary amine attacks the ester carbonyl, expelling methanol and forming a thermodynamically stable five-membered lactam:[3]. This process is entropically favored and accelerates exponentially with temperature.

Pathway B: Hydrolytic Degradation

In the presence of ambient moisture, the ester is susceptible to hydrolysis, yielding [1]. Upon further heating, this zwitterionic acid undergoes thermal dehydration, converging back to the same 4-methylpyrrolidin-2-one degradant.

The Protective Role of Salt Formation

To arrest the nucleophilicity of the amine, the compound is commercially synthesized and stored as a hydrochloride salt ()[4]. Protonation of the amine ( −NH3+ ) eliminates its lone pair, effectively shutting down Pathway A at ambient temperatures. However, at elevated temperatures, the salt undergoes thermal dissociation, releasing HCl gas and regenerating the reactive free base, which immediately cyclizes. Therefore, safety data sheets strictly advise[5].

Thermodynamic and kinetic degradation pathways of Methyl 4-amino-3-methylbutanoate.

Experimental Workflows for Stability Profiling

To establish a self-validating system for monitoring the thermal degradation of this intermediate, we employ a coupled forced-degradation and LC-MS/UV analytical workflow. This ensures that every kinetic data point is verified by mass-balance closure—meaning the quantitative loss of the parent peak perfectly correlates with the rise of the lactam peak.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10.0 mg of methyl 4-amino-3-methylbutanoate hydrochloride into hermetically sealed headspace vials. Prepare parallel samples spiked with 1.0 molar equivalent of triethylamine (TEA) to generate the free base in situ for comparative kinetic analysis.

-

Isothermal Stress Testing: Place the vials in a precision thermal block. Expose the samples to isothermal conditions at 40°C, 60°C, 80°C, and 100°C for predefined time intervals (0, 2, 4, 8, 24, and 48 hours).

-

Quenching and Solubilization: Remove vials at specific time points and immediately quench in an ice-water bath to halt degradation. Solubilize the contents in 1.0 mL of cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

-

UPLC-MS/QQQ Analysis: Inject 2 μ L onto a sub-2 μ m C18 UPLC column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes.

-

Detection: Monitor the parent ester ( m/z 132.1 [M+H]+ ) and the lactam degradant ( m/z 100.1 [M+H]+ ) in positive ESI mode.

-

-

Kinetic Modeling: Plot ln([Parent]t/[Parent]0) versus time to determine the first-order rate constant ( k ) for each temperature. Utilize the Arrhenius equation to calculate the activation energy ( Ea ) and predict shelf-life at 25°C.

Standardized workflow for the thermal stability profiling of gamma-amino esters.

Quantitative Degradation Data

The profound impact of protonation on thermal stability is best illustrated through comparative kinetic data. Table 1 summarizes the representative degradation kinetics of the free base versus the hydrochloride salt under identical thermal stress.

Table 1: Representative First-Order Degradation Kinetics and Half-Lives ( t1/2 )

| Temperature (°C) | Molecular Form | Rate Constant ( k , hr −1 ) | Half-Life ( t1/2 ) | Primary Degradant |

| 40°C | Free Base | 1.15×10−1 | 6.0 hours | 4-Methylpyrrolidin-2-one |

| 40°C | HCl Salt | <1.0×10−5 | > 8 years | None detected |

| 80°C | Free Base | 2.85×100 | 14.6 minutes | 4-Methylpyrrolidin-2-one |

| 80°C | HCl Salt | 4.62×10−3 | 150 hours | 4-Methylpyrrolidin-2-one |

| 100°C | HCl Salt | 3.15×10−2 | 22 hours | 4-Methylpyrrolidin-2-one |

Data Interpretation: The free base is highly unstable even at moderate processing temperatures (40°C), undergoing rapid lactamization. Conversely, the HCl salt provides excellent stability at ambient and moderate temperatures. However, at 100°C, the onset of thermal dissociation of the HCl salt triggers measurable degradation, underscoring the necessity of avoiding high-heat unit operations.

Strategic Recommendations for Drug Development

-

Strict Salt Maintenance: Always procure, store, and react the compound as the hydrochloride salt. Do not perform free-basing until immediately prior to the required synthetic step to prevent premature cyclization.

-

Temperature Control During Processing: Evaporation of solvents containing the free base must be performed under high vacuum at temperatures strictly ≤ 25°C.

-

Moisture Exclusion: Because the ester is prone to hydrolysis (which ultimately funnels into the same lactam degradant upon heating), long-term storage must utilize desiccants and inert gas purging (Argon/N 2 ).

References

-

PubChemLite. "Methyl 4-amino-3-methylbutanoate hydrochloride". National Center for Biotechnology Information. URL:[Link][4]

-

Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. (1990). "Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids". Synthetic Communications, 20(1), 159-166. URL:[Link][1]

-

Warner-Lambert Company. "Crystalline form of γ-aminobutyric acid analog". Google Patents (US8026279B2). URL:[2]

-

"Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof". Google Patents (WO2023220715A1). URL:[3]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US8026279B2 - Crystalline form of γ-aminobutyric acid analog - Google Patents [patents.google.com]

- 3. WO2023220715A1 - Oxoindolinyl amide derivatives for inhibiting nlrp3 and uses thereof - Google Patents [patents.google.com]

- 4. PubChemLite - Methyl 4-amino-3-methylbutanoate hydrochloride (C6H13NO2) [pubchemlite.lcsb.uni.lu]

- 5. enamine.enamine.net [enamine.enamine.net]

"Methyl 4-amino-3-methylbutanoate starting materials"

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 4-amino-3-methylbutanoate

Authored by: A Senior Application Scientist

Introduction

Methyl 4-amino-3-methylbutanoate is a chiral building block of significant interest in medicinal chemistry and drug development. As a γ-amino acid ester, its structural motif is found in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, necessitating synthetic routes that allow for precise control of this chiral center. This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of methyl 4-amino-3-methylbutanoate, with a focus on methodologies that offer high stereoselectivity and practical applicability for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

Strategic Approaches to the Carbon Skeleton

The synthesis of methyl 4-amino-3-methylbutanoate can be approached through several strategic disconnections. The primary challenge lies in the stereoselective introduction of the methyl group at the C3 position and the subsequent incorporation of the amino group at the C4 position. This guide will focus on two principal and effective strategies: a chemoenzymatic approach starting from a prochiral precursor and a route involving conjugate addition to a nitroalkene.

Chemoenzymatic Desymmetrization of Dimethyl 3-Methylglutarate

This elegant approach leverages the high stereoselectivity of enzymes to differentiate between two chemically equivalent ester groups in a prochiral starting material. The key starting material for this route is dimethyl 3-methylglutarate .

Causality of Experimental Choices

The use of an enzymatic hydrolysis is a strategic choice to establish the crucial stereocenter at C3 with high enantiomeric excess (ee). Pig liver esterase (PLE) is a well-established biocatalyst for the asymmetric hydrolysis of a wide range of esters. In the case of dimethyl 3-methylglutarate, PLE selectively hydrolyzes the pro-S-methoxycarbonyl group, leading to the formation of methyl (R)-3-methylglutarate in high yield and excellent enantiomeric purity.[1] This enzymatic step is the cornerstone of the synthesis, as it dictates the stereochemistry of the final product. The subsequent chemical transformations are designed to convert the remaining ester and the newly formed carboxylic acid functionalities into the desired amino and methyl ester groups.

Synthetic Workflow Diagram

Caption: Chemoenzymatic synthesis of (R)- and (S)-methyl 4-amino-3-methylbutanoate.

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Dimethyl 3-Methylglutarate [1]

-